4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide
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Overview
Description
The compound “4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C18H17FN4O. It has a molecular weight of 324.4 g/mol . The compound is also known as 4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide .
Molecular Structure Analysis
The molecular structure of “this compound” includes a fluorobenzene ring attached to an indole ring via a sulfonamide linkage. The indole ring is further connected to a methylpiperazine ring .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 324.4 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 5. The exact mass and monoisotopic mass of the compound is 324.13863934 g/mol. The topological polar surface area of the compound is 83.3 Ų .Scientific Research Applications
Antimicrobial and Antitumor Applications
Research indicates that derivatives similar to 4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide exhibit significant antimicrobial and antitumor activities. For instance, compounds with related structures have been synthesized and evaluated for their activities against Mycobacterium smegmatis, showing high anti-Mycobacterium smegmatis activity (Yolal et al., 2012). Furthermore, sulfonamide derivatives incorporating fluorine and 1,3,5-triazine moieties have been identified as effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, offering potential as antimycobacterial agents with a novel mechanism of action compared to existing drugs (Ceruso et al., 2014).
Anticancer and Antimicrobial Agents
Certain sulfonamides with modifications exhibit enhanced anticancer and antimicrobial properties. A study on novel sulfonamides having biologically active pyridine showed significant antitumor activities against MCF-7 cell lines and antibacterial activity against gram-negative bacteria, indicating their potential as efficient anticancer and antimicrobial agents (Debbabi et al., 2017).
Drug Design and Development
The sulfonamide group plays a crucial role in drug design, appearing in many marketed drugs across various therapeutic areas. Despite concerns over hypersensitivity associated with sulfonamide antibacterials, the sulfonamide group remains an essential and safe component in medicinal chemistry, highlighting its importance beyond antimicrobial applications (Kalgutkar et al., 2010).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely affects multiple pathways. The downstream effects would depend on the specific biological activity exerted by this compound.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that this compound likely has a variety of effects at the molecular and cellular levels.
Properties
IUPAC Name |
4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2S/c1-16-13-17(7-8-20(16)23)30(28,29)25-15-22(27-11-9-26(2)10-12-27)19-14-24-21-6-4-3-5-18(19)21/h3-8,13-14,22,24-25H,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGFDUWPUQYSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CNC3=CC=CC=C32)N4CCN(CC4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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